3-(3-Chlorophenyl)propan-1-ol

Lipophilicity ADME Physicochemical Properties

3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3) is a meta-substituted chlorophenylpropanol building block with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It is a primary alcohol featuring a chlorine atom at the meta position of the phenyl ring, which distinguishes it from its ortho- and para-substituted analogs.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 22991-03-3
Cat. No. B1600271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)propan-1-ol
CAS22991-03-3
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCCO
InChIInChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
InChIKeyXPEMWIXPCKLTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3): A Key Meta-Substituted Chlorophenylpropanol Intermediate for Pharmaceutical and Agrochemical Research


3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3) is a meta-substituted chlorophenylpropanol building block with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is a primary alcohol featuring a chlorine atom at the meta position of the phenyl ring, which distinguishes it from its ortho- and para-substituted analogs [1]. This compound is primarily utilized as a chiral or achiral intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals [2].

1
Meta-substituted chlorophenylpropanol – distinct reactivity and ADME profile vs ortho/para isomers
2
Primary alcohol functional group – supports alcohol dehydrogenase metabolism, may reduce CYP-mediated interactions
3
Versatile synthetic building block – applicable to chiral and achiral pharmaceutical/agrochemical intermediates

Why 3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3) Cannot Be Casually Substituted: The Critical Role of Chlorine Position and Functional Group


The precise substitution pattern on the phenyl ring of chlorophenylpropanols, specifically the meta-position of the chlorine atom in 3-(3-Chlorophenyl)propan-1-ol, is a critical determinant of its physicochemical properties, reactivity, and biological interactions [1]. Unlike its ortho- or para- analogs (e.g., 3-(2-Chlorophenyl)propan-1-ol or 3-(4-Chlorophenyl)propan-1-ol), the meta-chloro substitution significantly alters the molecule's LogP and dipole moment, which in turn affects its bioavailability and target binding in biological systems . Furthermore, the primary alcohol functional group of 3-(3-Chlorophenyl)propan-1-ol provides a distinct reactivity profile compared to its secondary alcohol counterparts, such as 1-(3-Chlorophenyl)propan-1-ol, which is a key intermediate for the SNRI duloxetine . These differences in structure and resultant properties mean that substituting one chlorophenylpropanol for another can lead to synthetic failures, altered biological activity, or a loss of required chiral purity in downstream applications.

Target Compound
3-(3-Chlorophenyl)propan-1-ol
Meta-Cl, primary alcohol
Potential Substitute
3-(2-Chlorophenyl)propan-1-ol (ortho)
3-(4-Chlorophenyl)propan-1-ol (para)
LogP may differ by at least 0.05; meta substitution alters bioavailability and target binding in drug-like molecules
Ortho/para isomers show different LogP values, potentially leading to altered ADME profiles and synthetic outcomes
Primary alcohol metabolized by alcohol dehydrogenases; expected low CYP inhibition
Secondary alcohol analog (1-(3-Chlorophenyl)propan-1-ol) is a potent CYP2B6 inhibitor (IC50 180 nM) with different metabolic liability
Known specific intermediate for SNRI antidepressants (Fluoxetine, Tomoxetine, Nisoxetine); meta position is required for activity
Ortho/para isomers are not known to produce clinically approved SNRIs of this class; may lead to synthetic failure or inactive products

Quantitative Evidence for 3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3) Differentiation Against Closest Analogs


Meta-Substitution Enhances Lipophilicity and Alters ADME Profile: A Physicochemical Comparison with Ortho- and Para- Analogs

The meta-chloro substitution in 3-(3-Chlorophenyl)propan-1-ol results in a distinct LogP value compared to its ortho- and para- substituted isomers. The LogP for the meta-substituted compound is reported as 2.26, while the para-substituted analog 3-(4-Chlorophenyl)propan-1-ol has a LogP of 2.21 . This difference, although numerically small, is significant in medicinal chemistry contexts, as LogP is a critical parameter influencing membrane permeability and oral bioavailability. The ortho-substituted analog, 3-(2-Chlorophenyl)propan-1-ol, is expected to have an even lower LogP due to intramolecular interactions. This physicochemical distinction can directly impact the pharmacokinetic profile of any derived drug candidate .

LogP Comparison
Data to verify
Meta 2.26
Para 2.21
XLogP3; meta isomer slightly more lipophilic
May influence membrane permeability and ADME in derived candidates
Source not provided; verify experimentally for target scaffold
Lipophilicity ADME Physicochemical Properties Isomer Comparison

Antifungal Activity: Enantiomeric Differentiation Against Botrytis cinerea for Agrochemical Applications

The (R)-enantiomer of 1-(3′-chlorophenyl)propan-1-ol, a compound closely related to the target, demonstrates superior antifungal activity against the phytopathogen Botrytis cinerea compared to its (S)-enantiomer and the racemic mixture. In a study, the (R)-enantiomer showed maximum inhibition of fungal growth, while the (S)-enantiomer exhibited significantly lower activity [1]. This stereospecific activity is critical for the development of agrochemicals where high potency and reduced environmental load are desired. The target compound, 3-(3-Chlorophenyl)propan-1-ol, as a primary alcohol, can serve as a precursor for the synthesis of these chiral secondary alcohols, and its enantiopure forms may exhibit similar stereodependent biological effects.

Antifungal Enantioselectivity
Class-level inference
(R)-alcohol Max inhibition
(S)-alcohol Lower activity
Proxy data from 1-(3′-chlorophenyl)propan-1-ol against Botrytis cinerea
Stereospecific antifungal response; enantiopurity likely critical for agrochemical research
Class-level extrapolation; activity must be confirmed for target compound
Antifungal Agrochemical Chiral Resolution Botrytis cinerea

Primary vs. Secondary Alcohol: Differential CYP450 Inhibition Profile for Drug-Drug Interaction Assessment

The target compound, 3-(3-Chlorophenyl)propan-1-ol, is a primary alcohol and thus has a different metabolic profile compared to its secondary alcohol counterpart, 1-(3-Chlorophenyl)propan-1-ol, which is a known intermediate for duloxetine. Data for a related compound, (1S)-1-(3-chlorophenyl)propan-1-ol, shows a CYP2B6 IC50 of 180 nM [1]. In contrast, the primary alcohol 3-(3-Chlorophenyl)propan-1-ol is expected to be metabolized primarily by alcohol dehydrogenases (ADH) rather than CYP450 enzymes, leading to a significantly different drug-drug interaction (DDI) risk profile. This distinction is crucial for selecting the correct intermediate for drug synthesis to avoid downstream metabolic liabilities.

Metabolic Pathway Divergence
Class-level inference
CYP2B6 IC50: 180 nM
For secondary alcohol analog (1-(3-chlorophenyl)propan-1-ol); primary alcohol expected to be a poor CYP inhibitor
Primary vs secondary alcohol leads to distinct DDI risk profile; primary alcohol likely metabolized by ADH
Data from BindingDB; verify metabolic stability in relevant assay
CYP450 Inhibition Drug-Drug Interaction ADME-Tox Metabolism

Synthetic Utility: A Crucial Chiral Intermediate for Antidepressant APIs like Tomoxetine and Nisoxetine

3-(3-Chlorophenyl)propan-1-ol is a key starting material for the synthesis of important non-tricyclic antidepressants. A chemoenzymatic synthesis route utilizes 3-chloro-1-phenylpropan-1-ol, derived from 3-(3-chlorophenyl)propan-1-ol, to produce the active pharmaceutical ingredients (APIs) Fluoxetine, Tomoxetine, and Nisoxetine [1]. The meta-chloro substitution is essential for the desired pharmacological activity of these drugs, and alternative substitution patterns (ortho- or para-) are not known to produce clinically approved SNRIs of this class. This specific application is not shared by its ortho- or para-substituted analogs.

Synthetic Utility
Supporting evidence
Chemoenzymatic route to Fluoxetine, Tomoxetine, Nisoxetine
Meta-substituted isomer is the necessary intermediate; ortho/para isomers not used in this SNRI synthesis
Unique position-specific synthetic application; only meta isomer supports desired pharmacological scaffold
Reported by Ferreira et al. 2005; confirm scalability for your process
Chiral Synthesis Antidepressant SNRI Pharmaceutical Intermediate

High-Value Application Scenarios for 3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3) Driven by Verified Evidence


Development of SNRI Antidepressants (Fluoxetine, Tomoxetine, Nisoxetine)

This compound is the specific and necessary intermediate for the chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine, and Nisoxetine [1]. Research groups focused on developing or manufacturing generic versions of these drugs, or exploring novel analogs with improved ADME profiles, will require this specific meta-substituted compound. Substitution with an ortho- or para-isomer will fail to produce the desired API.

Agrochemical Research for Novel Antifungal Agents Targeting Botrytis cinerea

Research into chiral agrochemicals aimed at combating grey mould (Botrytis cinerea) in economically important crops (e.g., strawberries, grapes) can leverage this compound [1]. As a primary alcohol, it is a versatile precursor to a variety of chiral secondary alcohols that exhibit stereospecific antifungal activity. Procurement of enantiomerically pure forms of this building block is essential for establishing structure-activity relationships and developing potent, selective fungicides.

Reference Standard for Analytical Method Development and Quality Control (QC)

This compound is supplied with detailed characterization data and can be used as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [1]. Its availability with regulatory-compliant data makes it a reliable choice for analytical labs in the pharmaceutical industry.

Application
Selection Property
Validation Focus
SNRI Antidepressant Intermediate Synthesis
Meta-substituted chlorophenylpropanol scaffold
Reactivity in chemoenzymatic routes; positional isomer specificity for Fluoxetine/Tomoxetine/Nisoxetine analogs
Chiral Antifungal Agrochemical Research
Enantiopure primary alcohol building block
Stereospecific antifungal activity against Botrytis cinerea; enantiomeric purity and structure-activity relationships
Analytical Reference Standard for Method Development
Characterized meta-chlorophenylpropanol with detailed purity data
Method validation and QC in pharmaceutical research; suitability as a chromatographic standard

Technical Documentation Hub

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37 linked technical documents
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